3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole
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Overview
Description
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a fluorophenyl group, a pyrrolidine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines, thiols, or alkoxides.
Scientific Research Applications
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Another fluorinated heterocycle with potential biological activities.
4-(4-Fluorophenyl)-1,2,3-triazole: Known for its antimicrobial properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the pyrrolidine ring.
Uniqueness
3-(4-Fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole is unique due to the presence of both the pyrrolidine and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings with the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-9-5-3-8(4-6-9)11-15-12(17-16-11)10-2-1-7-14-10/h3-6,10,14H,1-2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMVPVCQOZPXSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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